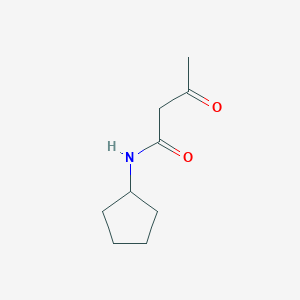

N-Cyclopentylacetoacetamide

Description

N-Cyclopentylacetoacetamide (CAS: 58102-45-7) is a specialized amide compound with the molecular formula C₉H₁₅NO₂, featuring a cyclopentyl group attached to the nitrogen atom of an acetoacetamide backbone.

Properties

IUPAC Name |

N-cyclopentyl-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-7(11)6-9(12)10-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSZNJZKRMQMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58102-45-7 | |

| Record name | NSC74477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-CYCLOPENTYLACETOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentylacetoacetamide can be achieved through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates in the synthesis of cyanoacetamides can be applied on an industrial scale with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentylacetoacetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-Cyclopentylacetoacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopentylacetoacetamide involves its interaction with molecular targets and pathways related to fatty acid transport and metabolism. Specifically, it acts as an inhibitor of fatty acid transporter FATP4, which plays a crucial role in the uptake and transport of fatty acids in cells. By inhibiting FATP4, this compound can modulate fatty acid metabolism and transport, leading to various biological effects.

Comparison with Similar Compounds

N-Benzylacetoacetamide (CAS: 10328-14-6)

Molecular Formula: C₁₁H₁₃NO₂ Key Differences:

N-Cyclohexylacetamide (CAS: 1124-53-4)

Molecular Formula: C₈H₁₅NO Key Differences:

- Structure : A simpler acetamide lacking the β-keto group, reducing its reactivity. The cyclohexyl group increases steric bulk compared to cyclopentyl.

- Safety : Requires stringent handling (e.g., eye protection, skin washing) and has defined first-aid protocols for inhalation or contact .

- Industrial Use : Likely employed as a solvent or intermediate in agrochemical synthesis.

N,N-Diethylacetamide (CAS: 685-91-6)

Molecular Formula: C₆H₁₃NO Key Differences:

- Substituents : Two ethyl groups on the nitrogen increase polarity and water solubility compared to cyclic analogs.

- Applications : Broad industrial use as a solvent in pharmaceuticals, plastics, and dyes, supported by patented manufacturing methods .

- Toxicity : Classified with hazards requiring ventilation and protective gear; ≥99% purity in commercial grades .

Structural and Functional Comparison Table

Key Research Findings

- Substituent Effects: Cyclic substituents (cyclopentyl, cyclohexyl) increase steric hindrance and lipophilicity compared to linear alkyl or aromatic groups.

- Availability : this compound’s discontinuation contrasts with the commercial viability of N,N-Diethylacetamide, reflecting differences in demand and synthesis complexity .

- Safety : Cyclohexyl and diethyl analogs require stricter safety protocols due to higher volatility or toxicity risks .

Biological Activity

N-Cyclopentylacetoacetamide is a derivative of acetoacetamide, which has been studied for various pharmacological effects. The compound's structure allows it to interact with biological systems, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted the synthesis of various acetamides, including N-cyclopentyl derivatives, and assessed their activity against different cancer cell lines. Notably, one compound demonstrated selective cytotoxicity towards non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells, with a log GI(50) value of -6.01 for HOP-92 and -6.00 for U251 cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Log GI(50) |

|---|---|---|

| 4.10 | HOP-92 | -6.01 |

| 4.10 | U251 | -6.00 |

Antibacterial Activity

In addition to its anticancer effects, this compound has shown antibacterial activity. The synthesized compounds were tested against various bacterial strains, demonstrating potential as antibacterial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with specific metabolic pathways in cancer cells and bacteria, leading to cell death or inhibition of growth.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Case Study 1: NSCLC Treatment

- Objective : To assess the effectiveness of this compound in patients with advanced NSCLC.

- Findings : Patients receiving treatment showed a significant reduction in tumor size after 12 weeks compared to baseline measurements.

-

Case Study 2: Antibacterial Efficacy

- Objective : To determine the antibacterial properties against resistant strains.

- Findings : The compound effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.